Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[3,2-b]pyridine core with an ethyl ester and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: NBS in the presence of light or heat.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones .
Scientific Research Applications
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl pyridine-2-carboxylate: A simpler analog with similar ester functionality.
5-Benzyloxyindole-2-carboxylic acid ethyl ester: Shares the benzyloxy and ester groups but has a different core structure.
Thiophene derivatives: Similar in their heterocyclic nature and potential biological activities.
Uniqueness: Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its combination of a pyrrolo[3,2-b]pyridine core with benzyloxy and ester functionalities, which confer distinct reactivity and potential biological activities.
Biological Activity
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases and its implications in cancer therapy. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing on diverse research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine class of compounds, which are characterized by their fused pyrrole and pyridine rings. The specific structure can be represented as follows:
- Chemical Formula : C15H12N2O3
- CAS Number : 17288-34-5
This compound features a benzyloxy group at the 5-position, which is crucial for its biological activity.
Inhibition of Protein Kinases
Recent studies have highlighted the compound's role as a potent inhibitor of various protein kinases, which are critical in regulating cellular processes and are often implicated in cancer. For instance:
- FGFR Inhibition : this compound has shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), with reported IC50 values in the low micromolar range. This suggests its potential use in treating cancers driven by FGFR signaling pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibited significant cytotoxicity against Hep3B cells and other cancer lines, indicating a broad spectrum of activity against tumor cells .
Cell Line | IC50 (µM) | Activity |
---|---|---|
Hep3B | 1.9 | High |
HeLa | >10 | Moderate |
Jurkat | <5 | High |
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation processes essential for cell proliferation and survival. Structural studies have indicated that the benzyloxy group enhances binding affinity through hydrophobic interactions within the active site .
Study on FGFR Inhibition
A notable study focused on a series of pyrrolo[3,2-b]pyridine derivatives, including this compound. The results showed that these compounds effectively inhibited FGFR-mediated signaling pathways in vitro and demonstrated significant anti-proliferative effects on cancer cell lines .
Antibacterial Activity
Emerging research has also explored the antibacterial potential of related pyrrole derivatives. While this compound is primarily studied for its anticancer properties, related compounds have shown activity against Staphylococcus aureus with MIC values comparable to established antibiotics .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)15-10-14-13(18-15)8-9-16(19-14)22-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3 |
InChI Key |
NPGRQLJABSYUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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